5-methyl-2-{[(2E)-1-phenylpyrrolidin-2-ylidene]amino}benzonitrile
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Overview
Description
5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE is a complex organic compound that features a pyrrole ring system Pyrrole derivatives are known for their diverse biological activities and are found in many natural products
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE involves its interaction with specific molecular targets in biological systems. The pyrrole ring system can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives such as 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole . Compared to these compounds, 5-METHYL-2-[(1-PHENYLTETRAHYDRO-2H-PYRROL-2-YLIDEN)AMINO]BENZONITRILE is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-9-10-17(15(12-14)13-19)20-18-8-5-11-21(18)16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
InChI Key |
DLBZJHDNVRJKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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